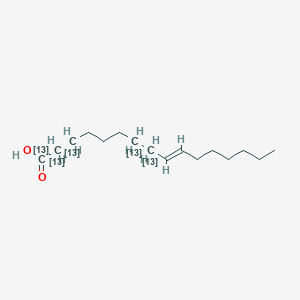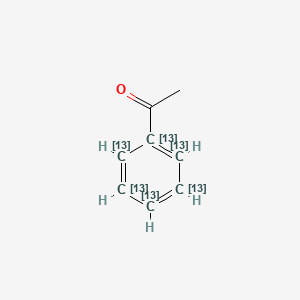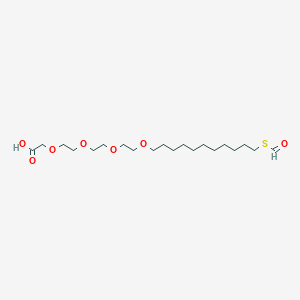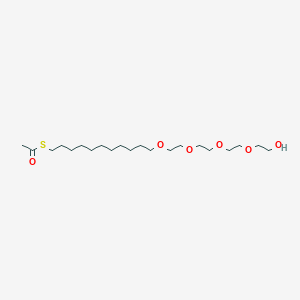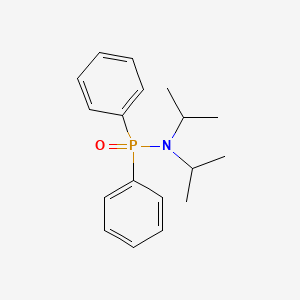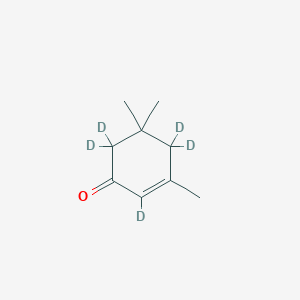
2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one
Descripción general
Descripción
“2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one” is also known as “Isophorone-2,4,4,6,6-d5” and "3,5,5-Trimethyl-2-cyclohexen-1-one-2,4,4,6,6-d5" . It has a molecular formula of C9H9D5O and a molecular weight of 143.23800 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a flash point of 204.8 °F . Other properties such as melting point, boiling point, density, and water solubility are not available .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Industry Applications
Cyclohexene and its derivatives are crucial intermediates in the chemical industry, utilized broadly in synthesizing various products ranging from pharmaceuticals to perfumery. The controlled and selective catalytic oxidation of cyclohexene, a process relevant to compounds like 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one, can lead to a variety of oxidation states and functional groups. Such selective oxidations are valuable for creating specific intermediates for further chemical synthesis. This area of research is critical for both academic and industrial applications, aiming to improve yield, selectivity, and environmental sustainability in chemical manufacturing processes (Cao et al., 2018).
Antioxidant Activity and Pharmaceutical Applications
The study of antioxidants is significant in fields ranging from food engineering to pharmaceuticals. Compounds structurally related to this compound could play a role in scavenging free radicals, thus contributing to the antioxidant capacity of pharmaceutical and nutraceutical formulations. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, and FRAP assays, are essential tools in evaluating the potential therapeutic effects of new compounds (Munteanu & Apetrei, 2021).
Environmental Detection and Monitoring
Specifically tailored cyclohexene derivatives, including those with isotopic labeling like this compound, could find applications in environmental monitoring and detection. For instance, the use of canines as chemical detectors for explosives has highlighted the importance of volatile organic compounds derived from cyclohexene and its derivatives. Understanding the chemical signatures of such compounds can enhance detection methods for various substances, including pollutants and explosives (Furton & Myers, 2001).
Novel Synthetic Pathways and Drug Development
Research on nitrogen heterocycles and their prevalence in pharmaceuticals underscores the importance of structural diversity in drug development. Compounds like this compound, through their structural motifs, can inspire the design of new drugs. The exploration of novel synthetic routes and substitution patterns provides a foundation for developing new therapeutic agents with enhanced efficacy and safety profiles (Vitaku et al., 2014).
Análisis Bioquímico
Biochemical Properties
2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one plays a significant role in biochemical reactions due to its unique isotopic composition. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. The deuterium atoms in this compound can lead to kinetic isotope effects, altering the reaction rates and providing insights into enzyme mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, this compound can impact mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. The presence of deuterium atoms can influence the binding affinity and stability of enzyme-substrate complexes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic flux and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At high doses, this compound can cause adverse effects, including oxidative stress, mitochondrial dysfunction, and tissue damage. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating the compound’s excretion. The presence of deuterium atoms can influence the metabolic flux and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to diffuse across cell membranes, reaching different cellular compartments. The distribution of this compound can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical properties .
Propiedades
IUPAC Name |
2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i4D,5D2,6D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVHMDZYOCNQW-FIFBNPHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746424 | |
| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262769-87-8 | |
| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1262769-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




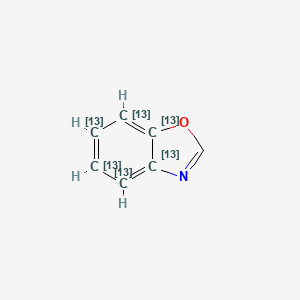
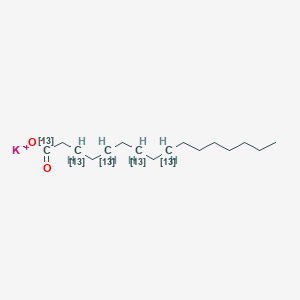
![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)
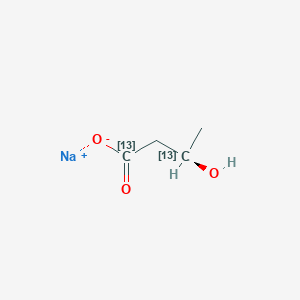
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)

